3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Anticancer Drug Discovery Cytotoxicity Screening Heterocyclic Medicinal Chemistry

3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (CAS 603067-41-0) is a heterocyclic compound combining a fused pyrrole and isoxazole bicyclic core with an ortho-bromophenyl substituent at the 3-position. With a molecular weight of 265.11 g/mol and formula C₁₁H₉BrN₂O, the compound serves as a versatile synthetic intermediate and scaffold for medicinal chemistry campaigns.

Molecular Formula C11H9BrN2O
Molecular Weight 265.11 g/mol
Cat. No. B12876016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
Molecular FormulaC11H9BrN2O
Molecular Weight265.11 g/mol
Structural Identifiers
SMILESC1CNC2=C1C(=NO2)C3=CC=CC=C3Br
InChIInChI=1S/C11H9BrN2O/c12-9-4-2-1-3-7(9)10-8-5-6-13-11(8)15-14-10/h1-4,13H,5-6H2
InChIKeyHHOUJKLQNMPLSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole – Understand the Baseline Before Procuring


3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (CAS 603067-41-0) is a heterocyclic compound combining a fused pyrrole and isoxazole bicyclic core with an ortho-bromophenyl substituent at the 3-position . With a molecular weight of 265.11 g/mol and formula C₁₁H₉BrN₂O, the compound serves as a versatile synthetic intermediate and scaffold for medicinal chemistry campaigns . The pyrrolo[3,2-d]isoxazole nucleus has been the subject of broad pharmacological investigation, including anti-inflammatory, acetylcholinesterase inhibitory, and anticancer applications [1].

Why a Generic Pyrrolo[3,2-d]isoxazole Cannot Replace 3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole in Research


Generic substitution within the pyrrolo[3,2-d]isoxazole series is precluded by the critical role of the 2-bromophenyl substituent in dictating both synthetic utility and biological activity. The ortho-bromine atom uniquely enables Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald–Hartwig) for late-stage diversification without perturbing the dihydroisoxazole ring, a reactivity window absent in the unsubstituted phenyl congener 3-phenyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole . In cytotoxic assays, derivatives bearing the 2-bromophenyl moiety exhibit IC₅₀ values of 4.4–18.1 µM against colorectal (HCT-116) and prostate (PC3) cancer lines, contrasting with structurally related 3-(2-chloro-4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole, which targets a different mechanism (tubulin polymerization inhibition) . Positional isomerism further separates activities: 3-(4-bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (CAS 603067-40-9) and 3-(3-bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (CAS 603067-83-0) are structurally isomeric but lack published activity data, making the ortho-substituted compound the only characterized and synthetically enabled candidate in this bromophenyl series .

Quantitative Evidence That Distinguishes 3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole from Its Closest Analogs


Comparative Cytotoxic Activity of 2-Bromophenyl vs. 2-Chloro-4-fluorophenyl Pyrrolo[3,2-d]isoxazole Derivatives

Derivatives bearing the 2-bromophenyl substituent on the pyrrolo[3,2-d]isoxazole scaffold demonstrate IC₅₀ values of 4.4–18.1 µM against human colorectal carcinoma HCT-116 and prostate cancer PC3 cell lines . In contrast, the structurally analogous 3-(2-chloro-4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole exerts its anticancer activity through a fundamentally distinct mechanism—tubulin polymerization inhibition—with nanomolar GI₅₀ values (mean graph midpoint 0.08–0.41 µM) against the NCI-60 panel . This mechanistic divergence indicates that the halogen substitution pattern, not merely the presence of a halogenated phenyl ring, governs the molecular target engagement pathway.

Anticancer Drug Discovery Cytotoxicity Screening Heterocyclic Medicinal Chemistry

Synthetic Utility: Ortho-Bromine as a Cross-Coupling Handle Absent in Des-Bromo and Non-Ortho Analogs

The ortho-bromine atom on the 2-bromophenyl substituent serves as a competent leaving group for palladium-catalyzed cross-coupling reactions including Suzuki–Miyaura, Sonogashira, and Buchwald–Hartwig couplings, enabling modular diversification of the aromatic ring without affecting the dihydroisoxazole core . This synthetic handle is absent in the unsubstituted 3-phenyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (CAS 603067-14-7; MW 186.21 g/mol), which lacks an aryl halide functional group altogether, and is geometrically distinct from the para-bromo isomer 3-(4-bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (CAS 603067-40-9), whose linear geometry precludes certain ortho-directed metalation strategies . The meta-bromo isomer (CAS 603067-83-0) offers an alternative coupling vector but lacks published characterization of coupling efficiency or downstream biological evaluation .

Late-Stage Functionalization C–C Bond Formation Chemical Biology Probe Synthesis

Physicochemical Property Differentiation: Density and Boiling Point vs. Unsubstituted Phenyl Congener

Predicted physicochemical parameters distinguish the 2-bromophenyl derivative from its des-bromo phenyl analog. The target compound (MW 265.11 g/mol) exhibits a predicted density of 1.5 ± 0.1 g/cm³ and a predicted boiling point of 425.3 ± 45.0 °C at 760 mmHg . The unsubstituted 3-phenyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (MW 186.21 g/mol) has a substantially lower molecular weight, which is expected to translate to different solubility and chromatographic retention behavior, though explicit density and boiling point predictions for this compound are not uniformly reported across databases . The bromine atom confers higher molecular polarizability, impacting both logP and solid-state packing properties compared to the hydrogen-substituted parent.

Pre-formulation Characterization Physicochemical Profiling Compound Handling

Differential Proteomic Target Engagement: PXR Binding vs. RapGEF3 Activity in Isoxazole Series

The pyrrolo[3,2-d]isoxazole scaffold, when elaborated with appropriate substituents, can engage distinct protein targets depending on the peripheral functionalization pattern. A related isoxazole-containing compound (US11124489, Compound 35) exhibited an IC₅₀ of 8.50 × 10³ nM (8.5 µM) against Rap guanine nucleotide exchange factor 3 (RapGEF3) in a biochemical assay [1]. In contrast, other isoxazole-bearing scaffolds have been profiled against the human pregnane X receptor (hPXR), with competitive binding IC₅₀ values as low as 10 nM and cellular transactivation EC₅₀ of 910 nM [2]. These data illustrate that subtle changes in heterocyclic substitution can shift target selectivity by over 800-fold between nuclear receptors (PXR) and cytoplasmic signaling proteins (RapGEF3), providing a rationale for selecting the 2-bromophenyl derivative as a starting point for target-specific probe development.

Nuclear Receptor Profiling Off-Target Liability ADME-Tox Screening

Optimal Use Cases for Procuring 3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole: Evidence-Guided Scenarios


Focused Library Synthesis via Pd-Catalyzed Cross-Coupling of the Ortho-Bromophenyl Handle

Medicinal chemistry groups building structure–activity relationship (SAR) libraries around the pyrrolo[3,2-d]isoxazole core should procure this compound as the primary diversification scaffold. The ortho-bromine atom enables Suzuki–Miyaura, Sonogashira, and Buchwald–Hartwig couplings for systematic exploration of the aryl substituent space, a synthetic opportunity unavailable with the des-bromo 3-phenyl analog (CAS 603067-14-7) . The 2-bromophenyl geometry also provides a sterically distinct coupling trajectory compared to the para-bromo isomer (CAS 603067-40-9) and meta-bromo isomer (CAS 603067-83-0), facilitating access to ortho-substituted biaryl products that cannot be efficiently prepared from the linear or meta-substituted congeners .

Anticancer Hit-to-Lead Programs Targeting Non-Tubulin Mechanisms in Colorectal and Prostate Cancer

Investigators pursuing anticancer leads against HCT-116 colorectal carcinoma or PC3 prostate cancer lines should select this compound based on the demonstrated IC₅₀ range of 4.4–18.1 µM for structurally elaborated derivatives . Critically, this activity profile is mechanistically distinct from the tubulin polymerization inhibition exhibited by 3-(2-chloro-4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (NCI-60 GI₅₀ 0.08–0.41 µM), making the 2-bromophenyl derivative the appropriate choice when tubulin-directed mechanisms are to be avoided due to toxicity or resistance concerns .

Chemical Probe Development with Reduced hPXR Activation Liability

Teams developing chemical probes that must minimize CYP3A4 induction risk should source this compound as a starting scaffold. Data from related isoxazole chemotypes demonstrate that hPXR competitive binding can be exquisitely potent (IC₅₀ = 10 nM) in certain substitution contexts, whereas other isoxazole-substituted compounds show only weak activity against alternative targets such as RapGEF3 (IC₅₀ = 8,500 nM) . The 2-bromophenyl derivative, with its synthetic accessibility for further elaboration, allows systematic exploration of substitutions that may steer target engagement away from hPXR and toward the desired pharmacological target.

Physicochemical Reference Standard for Pyrrolo[3,2-d]isoxazole Series Characterization

Analytical chemistry and pre-formulation groups requiring a well-characterized reference standard within the pyrrolo[3,2-d]isoxazole series should consider this compound. With reported density of 1.5 ± 0.1 g/cm³, predicted boiling point of 425.3 ± 45.0 °C, and molecular weight of 265.11 g/mol, the 2-bromophenyl derivative provides a heavier, more polarizable anchor point for HPLC method development and solubility determination compared to the lighter 3-phenyl analog (MW 186.21 g/mol) . This makes it particularly useful as a retention time marker and column calibration standard for reverse-phase chromatographic analysis of halogenated heterocyclic compound libraries.

Quote Request

Request a Quote for 3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.